molecular formula C10H16N2O2S B2647114 Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate CAS No. 22900-84-1

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2647114
CAS No.: 22900-84-1
M. Wt: 228.31
InChI Key: IVEWAQJNZOLYPU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(propylamino)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(ethylamino)-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-(butylamino)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring. The propylamino group provides distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEWAQJNZOLYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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